REACTION_SMILES
|
[Br:31][CH2:32][C:33](=[O:34])[O:35][CH2:36][CH3:37].[CH:1]1([N:13]2[CH2:14][CH2:15][CH:16]([n:19]3[c:20](=[O:28])[nH:21][c:22]4[c:23]3[cH:24][cH:25][cH:26][cH:27]4)[CH2:17][CH2:18]2)[CH2:2][c:3]2[cH:4][cH:5][cH:6][c:7]3[cH:8][cH:9][cH:10][c:11]1[c:12]23.[H-:29].[Na+:30].[O:39]=[CH:40][N:41]([CH3:42])[CH3:43].[OH2:38]>>[CH:1]1([N:13]2[CH2:14][CH2:15][CH:16]([n:19]3[c:20](=[O:28])[n:21]([CH2:32][C:33](=[O:34])[O:35][CH2:36][CH3:37])[c:22]4[c:23]3[cH:24][cH:25][cH:26][cH:27]4)[CH2:17][CH2:18]2)[CH2:2][c:3]2[cH:4][cH:5][cH:6][c:7]3[cH:8][cH:9][cH:10][c:11]1[c:12]23
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)CBr
|
Name
|
O=c1[nH]c2ccccc2n1C1CCN(C2Cc3cccc4cccc2c34)CC1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=c1[nH]c2ccccc2n1C1CCN(C2Cc3cccc4cccc2c34)CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
CCOC(=O)Cn1c(=O)n(C2CCN(C3Cc4cccc5cccc3c45)CC2)c2ccccc21
|
Type
|
product
|
Smiles
|
CCOC(=O)Cn1c(=O)n(C2CCN(C3Cc4cccc5cccc3c45)CC2)c2ccccc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |